N'-(Chloroacetyl)-3-phenylpropanohydrazide

Description

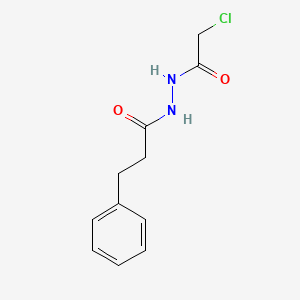

N'-(Chloroacetyl)-3-phenylpropanohydrazide (IUPAC name: this compound; CAS: Not explicitly provided in evidence, molecular formula: C₁₁H₁₃ClN₂O₂, molecular weight: 240.69 ) is a hydrazide derivative characterized by a 3-phenylpropane backbone linked to a hydrazide group, which is further substituted with a chloroacetyl moiety. The chloroacetyl group (–CO–CH₂Cl) introduces reactivity, enabling its use as an intermediate in synthesizing heterocyclic compounds, pharmaceuticals, and agrochemicals. Structural confirmation of such compounds typically relies on elemental analysis, IR, ¹H NMR, and mass spectral data .

Properties

IUPAC Name |

N'-(2-chloroacetyl)-3-phenylpropanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-8-11(16)14-13-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJUAUOATRAECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Chloroacetyl)-3-phenylpropanohydrazide typically involves the reaction of 3-phenylpropanoic acid hydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 3-phenylpropanoic acid hydrazide in an appropriate solvent, such as dichloromethane.

- Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.

- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

Industrial production of N’-(Chloroacetyl)-3-phenylpropanohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(Chloroacetyl)-3-phenylpropanohydrazide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Condensation reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.

Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst, such as acetic acid, can facilitate the formation of hydrazones.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with various functional groups.

Condensation reactions: Hydrazones with potential biological activity.

Oxidation and reduction: Oxides or amines, depending on the reaction conditions.

Scientific Research Applications

N’-(Chloroacetyl)-3-phenylpropanohydrazide has several scientific research applications, including:

Medicinal chemistry: It can be used as a building block for the synthesis of bioactive molecules, such as antimicrobial and anticancer agents.

Materials science: The compound can be incorporated into polymers and other materials to enhance their properties.

Biological studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industrial applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N’-(Chloroacetyl)-3-phenylpropanohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The hydrazide moiety can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial Activity

- N'-(Chloroacetyl) arylhydrazides (3a-g) : Demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli. Activity correlates with electron-withdrawing substituents (e.g., 4-Cl) enhancing potency .

- 3-(Chloroacetyl)quinazolinones: Moderate activity against Gram-positive bacteria due to the planar quinazolinone core improving membrane interaction .

Antitumor Activity

- N'-(2-Chloroacetyl)-2-cyanoacetohydrazide derivatives: Exhibited IC₅₀ values of 1.2–4.8 µM against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines, outperforming doxorubicin in some cases .

Agrochemical Potential

- 3-Chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide : Designed for pesticidal applications, leveraging trifluoromethyl and pyridinyl groups for target specificity .

Physicochemical and Reactivity Comparisons

- Reactivity: Chloroacetyl groups in all analogs enable nucleophilic substitution (e.g., with amines or thiols) for further derivatization. Quinazolinone derivatives (e.g., 5a, b) show higher stability due to aromatic conjugation .

- Solubility: Benzothiophene-based carbohydrazides (e.g., ) exhibit lower aqueous solubility compared to phenylpropanohydrazides, attributed to rigid aromatic systems .

Biological Activity

N'-(Chloroacetyl)-3-phenylpropanohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound has the molecular formula and features a chloroacetyl group attached to a hydrazide structure. The synthesis of this compound typically involves the reaction of chloroacetic acid with 3-phenylpropanohydrazide, leading to the formation of the desired hydrazide derivative.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various N-substituted derivatives, compounds similar to this compound were screened against several bacterial strains, including:

- Staphylococcus aureus (Gram-positive)

- Bacillus subtilis (Gram-positive)

- Pseudomonas aeruginosa (Gram-negative)

- Escherichia coli (Gram-negative)

The results demonstrated good to moderate antibacterial activity against these microorganisms, suggesting potential therapeutic applications in treating bacterial infections .

Antifungal Activity

In contrast to its antibacterial properties, the antifungal activity of this compound appears limited. Testing against various fungal species revealed no significant antifungal effects, indicating a specificity in its biological activity towards bacteria rather than fungi .

Case Studies and Research Findings

A detailed examination of related compounds reveals insights into the mechanisms of action and efficacy. For instance, studies on similar hydrazone derivatives have shown that they can act as enzyme inhibitors and exhibit anti-inflammatory properties. These findings suggest that this compound may also possess these additional pharmacological activities.

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Tested Organisms |

|---|---|---|

| Antibacterial | Good to Moderate | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli |

| Antifungal | None | Various fungal species |

| Enzyme Inhibition | Potential | Not specifically tested |

| Anti-inflammatory | Potential | Not specifically tested |

Safety and Toxicity

The safety profile of this compound is crucial for its potential use in clinical settings. While specific toxicity data is limited, general safety assessments for similar hydrazides indicate that they may pose risks at high concentrations. Continued research is necessary to establish a clear safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.